DC50 Potency Ranking: PROTAC EGFR degrader 7 as the Most Potent CRBN-Recruiting Degrader for EGFR L858R/T790M
In the original discovery study, PROTAC EGFR degrader 7 (compound 13b) achieved a DC50 of 13.2 nM for EGFR L858R/T790M degradation in NCI-H1975 cells, which was identified as the most potent compound among the reported CRBN-recruiting EGFR L858R/T790M degraders at the time of publication [1]. This potency metric distinguishes compound 13b from closely related analog 13a (DC50 not specified but with higher anti-proliferative IC50) and from alternative scaffolds such as PROTAC EGFR degrader 4, which exhibits markedly weaker degradation of the same double-mutant with a DC50 of 126 nM [2].
| Evidence Dimension | Degradation potency (DC50) against EGFR L858R/T790M |
|---|---|
| Target Compound Data | 13.2 nM (DC50) |
| Comparator Or Baseline | PROTAC EGFR degrader 4 (compound P3): 126 nM; Internal analog 13a: IC50 58.08 nM (anti-proliferative) |
| Quantified Difference | 9.5-fold more potent than PROTAC EGFR degrader 4; ~1.2-fold lower IC50 than 13a |
| Conditions | NCI-H1975 cell line (EGFRL858R/T790M); 48-hour treatment; Western blot quantification |
Why This Matters
A ~9.5-fold lower DC50 translates to lower compound consumption per experiment and potentially reduced off-target effects at effective degradation concentrations.
- [1] Zhang W, Li P, Sun S, Jia C, Yang N, Zhuang X, Zheng Z, Li S. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo. Eur J Med Chem. 2022 Aug 5;238:114509. View Source
- [2] Zhao HY, et al. Discovery of potent small molecule PROTACs targeting mutant EGFR. Eur J Med Chem. 2020 Dec 15;208:112781. View Source
